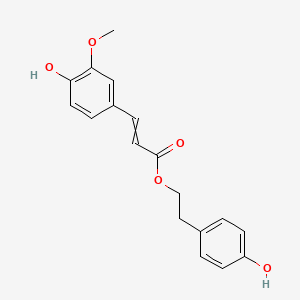

2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name of this compound is derived from its two primary components: the 4-hydroxyphenethyl alcohol moiety and the (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate group. The parent chain is identified as the propenoate ester, with substituents assigned positions based on the Cahn-Ingold-Prelog priority rules. The ester functional group links the 4-hydroxyphenethyl alcohol to the α,β-unsaturated carboxylic acid derivative. The (2E) designation specifies the trans configuration of the double bond between carbons 2 and 3 of the propenoate chain, a critical feature influencing molecular geometry and reactivity.

Isomeric Considerations :

- Geometric Isomerism : The double bond in the propenoate group allows for E/Z isomerism. The (2E) configuration, corresponding to the trans arrangement, is predominantly observed in natural sources and synthetic preparations.

- Positional Isomerism : Variations in hydroxyl and methoxy group positions on the aromatic rings could theoretically yield structural isomers, though the 4-hydroxy-3-methoxy substitution pattern on the cinnamic acid moiety is conserved in reported derivatives.

The compound’s synonyms, including p-hydroxyphenethyl trans-ferulate and 4-hydroxyphenethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate, reflect its relationship to ferulic acid derivatives and emphasize the trans configuration of the double bond.

Molecular Geometry and Stereochemical Analysis

The molecular geometry of this compound is characterized by its planar α,β-unsaturated ester system and the spatial arrangement of its aromatic rings. Key features include:

Double Bond Configuration :

The (2E) configuration places the 4-hydroxy-3-methoxyphenyl group and the carbonyl oxygen on opposite sides of the double bond, creating a trans disposition. This arrangement minimizes steric hindrance and stabilizes the molecule through conjugation between the double bond and the carbonyl group.Bond Lengths and Angles :

- The C=C bond in the propenoate group measures approximately 1.34 Å , consistent with typical sp²-sp² hybridization.

- The C=O bond of the ester carbonyl group is 1.21 Å , reflecting its partial double-bond character due to resonance.

- Dihedral angles between the aromatic rings and the ester group influence molecular conformation. Computational studies suggest a dihedral angle of ~150° between the 4-hydroxyphenyl and 4-hydroxy-3-methoxyphenyl rings, favoring a staggered conformation.

Hydrogen Bonding :

The hydroxyl groups on both aromatic rings participate in intramolecular hydrogen bonding with adjacent methoxy and ester oxygen atoms, contributing to structural rigidity. For example, the 4-hydroxyl group forms a hydrogen bond with the ester carbonyl oxygen (O···H distance: ~2.10 Å).

Crystallographic Data and Conformational Studies

Crystallographic analyses provide critical insights into the three-dimensional structure and packing behavior of this compound. A notable study referenced under CCDC Number 650228 (DOI: 10.5517/ccptm36) describes its monoclinic crystal system with space group P2₁/c and unit cell parameters:

Key Observations from Crystallography :

- Molecular Packing : Molecules align in a herringbone pattern stabilized by π-π interactions between aromatic rings (interplanar spacing: ~3.50 Å) and intermolecular hydrogen bonds involving hydroxyl groups.

- Conformational Flexibility : Despite the rigid aromatic systems, the ethoxy linker between the phenethyl group and the ester allows limited rotational freedom. This flexibility is constrained in the crystalline state but may increase in solution.

Table 1: Summary of Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Volume | 1256.7 ų | |

| Hydrogen Bond Network | O-H···O (2.10–2.30 Å) |

These structural insights are vital for understanding the compound’s interactions in biological systems and guiding synthetic modifications for applications in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSFLLZUCIXALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Identity and Structural Characteristics

2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate features a distinctive structure characterized by a p-hydroxyphenethyl group linked to a trans-ferulic acid moiety through an ester bond. The compound contains two aromatic rings with hydroxyl groups, a methoxy substituent, and a characteristic trans double bond that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18O5 |

| Molecular Weight | 314.3 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+ |

| Standard InChIKey | JMSFLLZUCIXALN-WEVVVXLNSA-N |

| Melting Point | 165-169°C |

| Physical State | Solid (powder) |

General Synthetic Approaches

The synthesis of this compound typically involves the formation of an ester bond between p-hydroxyphenethyl alcohol and trans-ferulic acid. Several general approaches have been established for this esterification reaction.

Direct Esterification

This approach involves the direct reaction between trans-ferulic acid and p-hydroxyphenethyl alcohol in the presence of an acid catalyst. The acid catalyst facilitates the removal of water, driving the equilibrium toward ester formation. While straightforward, this method generally yields lower conversion rates due to the reversible nature of the reaction.

Activated Ester Methods

In this approach, trans-ferulic acid is first converted to an activated form, such as an acid chloride (trans-feruloyl chloride) or anhydride, which is then reacted with p-hydroxyphenethyl alcohol. The enhanced reactivity of the activated acid derivative typically provides higher yields.

Coupling Reagent Methods

Various coupling reagents can be used to facilitate the esterification reaction between trans-ferulic acid and p-hydroxyphenethyl alcohol. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol hydroxyl group.

Specific Synthesis Protocols

Based on research data and literature reports, several specific methods have been developed for synthesizing this compound.

Acid Chloride Method

One widely employed method involves the reaction of trans-feruloyl chloride with p-hydroxyphenethyl alcohol. The protocol typically follows these steps:

- Preparation of trans-feruloyl chloride from trans-ferulic acid using thionyl chloride or oxalyl chloride

- Reaction of trans-feruloyl chloride with p-hydroxyphenethyl alcohol in the presence of a base

- Purification of the crude product by column chromatography

Two specific procedures adapted for this synthesis include:

Pyridine/DMF Protocol

"To a solution of the alcohol in DMF/pyridine (v/v 3/2, c = 0.4M) under nitrogen, the protected cinnamoyl chloride (3 equiv.) is added. The mixture is stirred at 0°C until completion, generally after 4h. Methanol is added and after 15min under stirring, the resulting mixture is concentrated, diluted with EtOAc, washed with 1M HCl then with a saturated NaHCO3 solution then with brine. The organic layer is dried over Na2SO4, concentrated and purified by flash chromatography on silica using the appropriate eluent."

DMAP-Catalyzed Protocol

"To a solution of the alcohol in dichloromethane/pyridine (v/v 5/1, c = 0.1M) under nitrogen, the protected cinnamoyl chloride (3 equiv.) and DMAP (20 mol%) are added. The mixture is stirred at -18°C to room temperature until completion, generally after 4h. Methanol is added and after 15min under stirring, the resulting mixture is concentrated, diluted with EtOAc, washed with 1M HCl then with a saturated NaHCO3 solution then with brine. The organic layer is dried over Na2SO4, concentrated and purified by flash chromatography on silica using the appropriate eluent."

Carbodiimide Coupling Method

This method employs carbodiimide coupling reagents to activate the carboxyl group of trans-ferulic acid:

- Dissolve trans-ferulic acid (1 equiv.) and p-hydroxyphenethyl alcohol (1-1.2 equiv.) in anhydrous DCM or DMF

- Add DCC (dicyclohexylcarbodiimide, 1.1 equiv.) and DMAP (4-dimethylaminopyridine, 0.1 equiv.)

- Stir the reaction mixture at room temperature for 12-24 hours under nitrogen atmosphere

- Filter to remove dicyclohexylurea (DCU) byproduct

- Purify the product by column chromatography

Protecting Group Strategies

Due to the presence of phenolic hydroxyl groups in both starting materials, protecting group strategies are often employed to prevent side reactions:

| Step | Procedure | Conditions |

|---|---|---|

| 1. Protection | Protect phenolic groups with acetyl, benzyl, or silyl groups | Base (e.g., K2CO3), acetone or DMF, 50-60°C, 4-6h |

| 2. Esterification | Couple protected ferulic acid with protected alcohol | Using methods 3.1 or 3.2 |

| 3. Deprotection | Remove protecting groups | For acetyl: K2CO3, MeOH, rt, 2-4h For benzyl: H2, Pd/C, MeOH, rt, 4-6h For silyl: TBAF, THF, 0°C to rt, 1-2h |

This stepwise approach often yields higher purity products with fewer side reactions.

Isolation from Natural Sources

This compound occurs naturally in several plant species, offering an alternative to chemical synthesis through natural source isolation.

Plant Sources

This compound has been isolated from several plant species, including:

Extraction Methodology

The isolation of this compound from plant sources typically follows this general procedure:

- Collection and preparation of plant material (usually roots)

- Extraction with organic solvents (typically methanol or ethanol)

- Fractionation using liquid-liquid extraction or column chromatography

- Isolation and purification using preparative HPLC or multiple chromatographic steps

- Characterization using spectroscopic techniques (NMR, MS, etc.)

Research indicates that p-hydroxyphenethyl trans-ferulate was successfully isolated from the roots of Heracleum lanatum MICHX. var. nipponicum HARA, where it demonstrated inhibitory effects on the growth of Brassica rapa L. var. pervidis BAILEY roots.

Enzymatic Synthesis Methods

Enzymatic methods offer environmentally friendly alternatives for synthesizing this compound with high stereoselectivity.

Lipase-Catalyzed Esterification

Lipases, particularly Candida antarctica lipase B (CALB), can effectively catalyze the esterification of trans-ferulic acid with p-hydroxyphenethyl alcohol:

- Mix trans-ferulic acid and p-hydroxyphenethyl alcohol in a suitable solvent (tert-butanol, 2-methyl-2-butanol, or solvent-free)

- Add immobilized lipase enzyme (typically 10-20% w/w relative to substrates)

- Incubate the reaction mixture at 45-60°C for 24-72 hours, optionally with molecular sieves to remove water

- Filter out the enzyme and purify the product

Engineered Feruloyl Esterases

Feruloyl esterases (FAEs) from microbial sources can be employed for both hydrolysis and synthesis reactions involving ferulic acid esters. Recent advances in protein engineering have improved the synthetic capabilities of these enzymes for producing various ferulic acid derivatives, including our target compound.

Comparison of Preparation Methods

Various factors should be considered when selecting the most appropriate preparation method for this compound:

| Preparation Method | Advantages | Disadvantages | Typical Yield | Purity | Scale Applicability |

|---|---|---|---|---|---|

| Direct Esterification | Simple procedure, low cost | Lower yields, potential side reactions | 40-60% | Moderate | Laboratory to small industrial |

| Acid Chloride Method | Higher yields, faster reaction | Moisture sensitivity, corrosive reagents | 70-90% | High | Laboratory to medium industrial |

| Carbodiimide Coupling | Mild conditions, good functional group tolerance | Higher cost of reagents, DCU byproduct | 60-85% | High | Laboratory to small industrial |

| Protecting Group Strategy | Reduced side reactions, higher selectivity | Multi-step process, lower overall yield | 50-75% | Very high | Laboratory |

| Enzymatic Synthesis | Green chemistry, high stereoselectivity | Longer reaction times, enzyme cost | 50-70% | Very high | Laboratory to small industrial |

| Natural Source Isolation | Natural product, no synthesis required | Labor-intensive, variable yields | 0.01-0.06% from raw material | High | Research scale |

Purification and Characterization

Purification of synthesized this compound typically involves multiple steps to ensure high purity.

Purification Methods

Common purification techniques include:

- Column chromatography using silica gel with optimized solvent systems (often hexane/ethyl acetate gradients)

- Recrystallization from appropriate solvents (methanol, ethanol, or acetone/water mixtures)

- Preparative HPLC for high-purity analytical standards

Characterization Data

The identity and purity of the compound can be confirmed using various analytical techniques:

| Analytical Method | Characteristic Data |

|---|---|

| 1H NMR | Key signals: δ 7.6 (d, 1H, trans olefinic proton), δ 6.3 (d, 1H, trans olefinic proton), δ 3.9 (s, 3H, methoxy group) |

| 13C NMR | Carbonyl carbon at ~167 ppm, aromatic carbons between 115-150 ppm |

| HPLC | Retention time dependent on column and conditions; typically monitored at 320 nm |

| Mass Spectrometry | Molecular ion peak at m/z 314 [M]+ |

| IR Spectroscopy | Characteristic bands: ~3300 cm-1 (OH stretching), ~1710 cm-1 (C=O stretching), ~1630 cm-1 (C=C stretching) |

| UV-Vis | Maximum absorption at ~320-330 nm |

Challenges in Synthesis and Solutions

Several challenges may be encountered during the preparation of this compound, and various strategies have been developed to address these issues.

Regioselectivity Challenges

The presence of multiple hydroxyl groups can lead to regioselectivity issues. Solutions include:

- Employing protecting group strategies to temporarily mask reactive hydroxyl groups

- Using enzyme-catalyzed reactions that offer higher regioselectivity

- Careful control of reaction conditions, including temperature and solvent selection

Stereoselectivity Considerations

Maintaining the trans (E) configuration of the double bond is essential for biological activity:

- Start with pure trans-ferulic acid as the substrate

- Use reaction conditions that minimize isomerization

- Monitor reaction progress using analytical techniques (TLC, HPLC)

- Consider low-temperature reactions to prevent isomerization

Scaling Challenges

Scaling up synthesis from laboratory to industrial scale presents several challenges:

- Heat transfer issues in larger reactors

- Solvent volume considerations for environmental impact

- Purification efficiency at larger scales

- Cost-effectiveness of reagents and processes

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its phenolic hydroxyl groups and conjugated double bond:

Key Insight : The 4-hydroxy-3-methoxyphenyl group enhances radical stability through resonance delocalization, while the ester group modulates electron density in the α,β-unsaturated system .

Reduction Reactions

The α,β-unsaturated ester moiety is susceptible to reduction:

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic | HCl/H₂SO₄, heat | 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid + 2-(4-hydroxyphenyl)ethanol |

| Basic | NaOH, aqueous ethanol | Sodium salt of the acid + corresponding alcohol |

Kinetics : Hydrolysis rates are pH-dependent, with base-catalyzed mechanisms proceeding faster due to nucleophilic attack by OH⁻ .

Enzymatic Transformations

In biological systems, the compound participates in microbial degradation pathways:

| Enzyme | Reaction | Products |

|---|---|---|

| Dioxygenases | Oxidative ring cleavage | 2-Hydroxy-6-oxonona-2,4-diene-1,9-dioate derivatives |

| Hydrolases | Ester bond cleavage | Free acid and phenolic alcohol . |

Example Pathway :

-

Hydroxylation : Introduction of -OH groups at the benzene ring’s meta position.

-

Ring Cleavage : Catalyzed by dioxygenases, forming aliphatic diacids .

Antioxidant Mechanisms

The compound’s radical scavenging activity involves two primary pathways:

-

Hydrogen Atom Transfer (HAT) : Direct donation of hydrogen from phenolic -OH to radicals.

-

Sequential Proton-Loss Electron Transfer (SPLET) :

Theoretical Data :

-

ΔG° for initial proton transfer: −8.95 kJ/mol (thermodynamically favorable) .

-

HOMO-LUMO gap: 4.2 eV, indicating strong electron-donating capacity .

Comparative Reactivity with Analogues

Synthetic Modifications

While direct synthetic routes for this compound are less documented, analogous reactions suggest:

Scientific Research Applications

2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Key Observations:

Ethyl esters, being smaller, are more volatile and may serve better in fragrance applications. The 2-phenylethyl ester () lacks a hydroxyl group on the phenyl ring, reducing hydrogen-bonding capacity compared to the target compound.

Substituent Effects: The 4-hydroxy-3-methoxyphenyl group is a hallmark of ferulic acid derivatives, known for antioxidant and anti-inflammatory properties (). Methoxy groups enhance lipophilicity and electron-donating effects, stabilizing free radicals in antioxidant contexts ().

Biological Activity :

- Curcumin analog 3d (), with two 4-hydroxy-3-methoxyphenyl groups, shows potent angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 12.3 µM). The target compound’s single 4-hydroxy-3-methoxyphenyl group may result in milder activity.

- The amide derivative () demonstrates how replacing the ester with an amide alters bioactivity, likely due to enhanced hydrogen-bonding and metabolic stability.

Physicochemical Properties

- Solubility: Ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate () is slightly water-soluble, but the larger phenylethyl ester in the target compound is expected to have lower aqueous solubility.

- Stability : The α,β-unsaturated ester is prone to Michael addition or nucleophilic attack, a trait shared with umbelliferone derivatives ().

Biological Activity

The compound 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate , commonly known as ferulic acid ethyl ester , is a derivative of ferulic acid, a naturally occurring phenolic compound found in various plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.35 g/mol

- CAS Number : 66648-43-9

The structure of the compound can be represented as follows:

1. Antioxidant Activity

Ferulic acid and its derivatives are well-known for their antioxidant properties. They scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that ferulic acid ethyl ester exhibited significant antioxidant activity, which was attributed to its ability to donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

2. Anticancer Activity

Research indicates that ferulic acid derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, a study highlighted the effects of ferulic acid ethyl ester on human breast cancer cells (MCF-7), where it was shown to induce apoptosis through the activation of caspase pathways.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| MCF-7 | 50 µM | Induction of apoptosis | |

| HeLa | 100 µg/mL | Inhibition of proliferation |

3. Anti-inflammatory Effects

Ferulic acid ethyl ester has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels.

4. Neuroprotective Effects

There is emerging evidence that ferulic acid derivatives may exert protective effects against neurodegenerative diseases. A recent study indicated that these compounds could attenuate oxidative stress-induced neuronal cell death, suggesting potential therapeutic applications in conditions like Alzheimer's disease.

Case Studies

-

Propolis Extract Study

A comprehensive study on propolis extracts containing ferulic acid derivatives demonstrated their potential in inhibiting tumor growth in vivo. The extract showed a marked reduction in tumor size in mice models treated with propolis compared to controls. -

Skin Protection Research

Research focusing on topical applications of ferulic acid derivatives indicated enhanced skin protection against UV radiation. The compound was shown to reduce erythema and skin damage in human subjects exposed to UV light.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate?

- Methodology : A common approach involves Claisen-Schmidt condensation between 4-hydroxy-3-methoxycinnamic acid derivatives and phenolic alcohols. For example, reacting 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid with 2-(4-hydroxyphenyl)ethanol under acid catalysis (e.g., H₂SO₄) can yield the target ester. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to avoid side reactions like hydrolysis .

Q. How can the compound’s purity and structural identity be verified experimentally?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: methanol/water gradient) to assess purity.

- Spectroscopy :

- NMR (¹H and ¹³C) to confirm ester linkage and substituent positions (e.g., methoxy and hydroxyl groups).

- Mass spectrometry (HRMS) for molecular ion validation.

- Melting point analysis to compare with literature values .

Q. What natural sources or precursors are associated with this compound?

- Methodology : The compound is structurally related to cinnamic acid derivatives found in Cinnamomum cassia (cassia bark). Isolation protocols involve ethanol extraction, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Natural precursors like 4-hydroxy-3-methoxycinnamic acid can be used for semi-synthesis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis set) to model molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces.

- Molecular docking to predict binding affinities with biological targets (e.g., enzymes linked to inflammation or cancer).

- Compare computed IR spectra with experimental data to validate hydrogen bonding and conjugation effects .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodology :

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), solvent controls (DMSO concentration ≤0.1%), and incubation times.

- Purity validation : Use LC-MS to rule out degradation products or isomers (e.g., Z/E configuration).

- Structural analogs : Compare results with derivatives (e.g., methylated hydroxyl groups) to identify structure-activity relationships .

Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?

- Methodology :

- Catalyst screening : Test ionic liquids (e.g., [BMIM][HSO₄]) or enzyme-based catalysts (e.g., lipases) for greener synthesis.

- Reaction engineering : Use microwave-assisted synthesis to reduce time (e.g., 30 minutes at 100°C vs. 12 hours conventionally).

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful post-reaction purification .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodology :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Respiratory protection : Use NIOSH-approved P95 respirators if airborne particles are generated during milling.

- Waste disposal : Neutralize acidic byproducts before disposal and avoid drain release due to potential aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.